molecular formula C10H21N3O B015364 10-Azido-1-decanol CAS No. 57395-48-9

10-Azido-1-decanol

Cat. No. B015364
CAS RN: 57395-48-9
M. Wt: 199.29 g/mol
InChI Key: VSOCJQSZRBCJET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido compounds, particularly those involving azido alcohols, can be achieved through various methods, including the functionalization of alcohols with azido groups. For example, the synthesis of 1,2-azidoalcohols and 1,2-azidoamines from epoxides and aziridines using cerium(III) chloride and sodium azide in acetonitrile showcases the regioselective opening of these cyclic compounds to introduce azido groups (Sabitha, G., et al., 2002). This method offers a convenient and efficient approach to synthesizing azido-functionalized molecules, providing insights into potential synthetic routes for 10-Azido-1-decanol.

Molecular Structure Analysis

The molecular structure of azido compounds can be significantly influenced by the azido group, which may impact the overall molecular conformation and stability. Studies on similar azido-functionalized compounds reveal the importance of molecular geometry in determining the properties and reactivity of these molecules. For instance, the structural analysis of azido-bridged lanthanide complexes provides valuable information on how azido groups can mediate molecular interactions and affect the coordination environment of metal ions (Bazhenova, T. A., et al., 2019). These insights can aid in understanding the molecular structure of 10-Azido-1-decanol and its potential for forming complex structures.

Chemical Reactions and Properties

Azido groups are known for their versatility in chemical reactions, including the well-known Click chemistry, where azides react with alkynes to form 1,2,3-triazoles. This reaction is exemplified in the synthesis of peptidotriazoles on solid phase, demonstrating the efficiency and selectivity of the copper(I)-catalyzed azide-alkyne cycloaddition (Tornøe, C., et al., 2002). Such reactivity highlights the chemical properties of azido groups that would be present in 10-Azido-1-decanol, enabling its use in synthesizing novel compounds and materials.

Physical Properties Analysis

The physical properties of azido-functionalized alcohols, such as melting point, boiling point, and solubility, are crucial for their application in various fields. While specific data on 10-Azido-1-decanol is not available, studies on similar compounds provide a basis for predicting its behavior. For example, the investigation of the interfacial behavior of partially fluorinated alcohols at the air-water interface gives insights into how structural modifications can influence physical properties like surface tension and phase transitions (Lehmler, H., & Bummer, P., 2002). Such studies can inform the expected physical properties of 10-Azido-1-decanol.

Scientific Research Applications

  • Synthesis of PNA Oligomers : 10-Azido-1-decanol is used in the synthesis of PNA oligomers, which have shown different effects in hybridizing with complementary DNA and RNA (Govindaraju et al., 2003).

  • Inhibition of Bone Marrow Progenitor Cell Growth : AZT, a derivative, inhibits the proliferation of human bone marrow progenitor cells in vitro and incorporates into DNA (Sommadossi et al., 1989).

  • Antiretroviral Activity : Although not directly mentioned in the abstract, 10-Azido-1-decanol has been described as an inhibitor of HIV replication (Clercq, 2009).

  • Improved Drug Delivery : Encapsulated forms of Zidovudine, like AZT-lactonano, enhance oral delivery while maintaining antiviral activity and reducing toxicities (Kumar et al., 2015).

  • Biotransformation Studies : 1-decanol, a related compound, serves as a solvent in biotransformations with solvent-tolerant Pseudomonas putida strains (Neumann et al., 2005).

  • Compound Library Construction : Its solid-phase synthesis was used to build a 5280-member compound library using the IRORI Nanokan α system (Dong et al., 2013).

  • Glycoprotein Labeling in Cells : AzBOCEt, a low-fluorescent azido-BODIPY-based probe derived from 10-Azido-1-decanol, labels alkyne-functionalized proteins and glycoproteins in cells for imaging and visualization (Shie et al., 2014).

  • Pulmonary Drug Delivery : 10-(perfluorohexyl)-decanol, a partially miscible variant, aids in novel pulmonary drug delivery approaches (Lehmler & Bummer, 2005).

  • Antiviral Selectivity : ECP-AZT, a novel compound, inhibits HIV-1 replication with little to no cell growth inhibition, showing therapeutic antiviral selectivity (Rosowsky et al., 1990).

  • Neurological Improvement in AIDS Patients : Administration of AZT to patients with AIDS-related neurological diseases led to improvement in neurological functions (Yarchoan et al., 1988).

properties

IUPAC Name

10-azidodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c11-13-12-9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOCJQSZRBCJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405133
Record name 10-AZIDO-1-DECANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Azido-1-decanol

CAS RN

57395-48-9
Record name 10-Azido-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57395-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-AZIDO-1-DECANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57395-48-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Capretta, RA Bell - Canadian journal of chemistry, 1995 - cdnsciencepub.com
… Abstract: [10](N6,9)-6-Aminopurinophane was prepared via a Mitsunobu reaction involving 6-chloropurine and 10-azido-1-decanol. Reduction of the azido moiety to an amine allowed …
Number of citations: 8 cdnsciencepub.com
A Capretta - 1992 - macsphere.mcmaster.ca
… a new preparative course for 10-azido-1-decanol (see a'h'5 … reaction involving 6-chioropurine and 10-azido-1-decanol. Following the reduction of the …
Number of citations: 3 macsphere.mcmaster.ca
A Singh - 2012 - search.proquest.com
… 10-azido-1-decanol. To the solution of sodium azide (0.819 g, 12.6 mmol) and dimethyl sulfoxide(20 mL), 10-bromo-1-decanol (2 g, 8.4 mmol) was added stirred at room temperature for …
S Aleandri, A Casnati, L Fantuzzi, G Mancini… - Organic & …, 2013 - pubs.rsc.org
The synthesis, characterization and inclusion in liposomes of a glucosylated bolaamphiphile built on a calix[4]arene scaffold are described. The new glucocalixarene bolaamphiphile …
Number of citations: 38 0-pubs-rsc-org.brum.beds.ac.uk
DLDH Dahanayaka - 2010 - search.proquest.com
… The bromide is then subsequently replaced with azide to form 10-azido-1-decanol. The hydroxyl group is next activated with methane sulfonyl chloride to produce the methanesulfonate …

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